

# Synthesis of Feringa ligands using (-)-Bis[(S)-1-phenylethyl]amine hydrochloride

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## Compound of Interest

Compound Name: (-)-Bis[(S)-1-phenylethyl]amine hydrochloride

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## Application Notes: Synthesis of Feringa Ligands

### Introduction

Feringa ligands, a class of chiral phosphoramidites, have emerged as powerful tools in asymmetric catalysis.<sup>[1][2]</sup> Developed by the research group of Ben Feringa, these monodentate ligands have demonstrated remarkable success in a variety of metal-catalyzed enantioselective transformations, challenging the long-held belief that high stereocontrol requires rigid bidentate ligands.<sup>[1]</sup> Their modular synthesis allows for facile tuning of their steric and electronic properties, making them highly versatile for optimizing catalytic activity and enantioselectivity.<sup>[2][3]</sup>

These ligands have found broad applications in key carbon-carbon and carbon-heteroatom bond-forming reactions, including copper-catalyzed conjugate additions of organozinc reagents to enones, rhodium-catalyzed asymmetric hydrogenations, and iridium-catalyzed allylic alkylations.<sup>[4][5]</sup> The high levels of enantioselectivity achieved with Feringa ligands have made them invaluable in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.<sup>[6][7]</sup>

This application note provides a detailed protocol for the synthesis of a Feringa-type phosphoramidite ligand using **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride** as the chiral amine source.

## Significance of **(-)-Bis[(S)-1-phenylethyl]amine Hydrochloride**

The chiral amine moiety is a critical component of the Feringa ligand, as it plays a crucial role in inducing asymmetry in the catalytic transformation. **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride** is a commercially available and optically pure starting material that allows for the reliable and scalable synthesis of the corresponding chiral phosphoramidite ligands.<sup>[4][8]</sup> The use of this specific chiral amine has been shown to lead to high enantioselectivities in various catalytic reactions.<sup>[1][3]</sup>

## Experimental Protocols

This section details the experimental procedures for the preparation of the free amine from its hydrochloride salt and the subsequent synthesis of the Feringa ligand.

### Part 1: Preparation of **(-)-Bis[(S)-1-phenylethyl]amine (Free Base)**

This procedure outlines the liberation of the free amine from its hydrochloride salt.

- Materials:
  - **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride**
  - 6 N Potassium hydroxide (KOH) solution
  - Methyl tert-butyl ether (MTBE)
- Equipment:
  - 500-mL round-bottomed flask
  - Magnetic stir bar and stir plate
  - 500-mL separatory funnel
- Procedure:
  - To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride** (3.3 g, 12.6 mmol), 6 N aqueous KOH solution (60

mL, 360 mmol), and methyl tert-butyl ether (MTBE, 60 mL).[4][8]

- Stir the mixture vigorously for 6 hours at room temperature.
- Transfer the biphasic mixture to a 500-mL separatory funnel.
- Separate the aqueous layer and extract it with MTBE (2 x 40 mL).[4][8]
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine as an oil.

## Part 2: Synthesis of the Feringa Phosphoramidite Ligand

This protocol describes the synthesis of a BINOL-derived Feringa ligand.

- Materials:

- (R)-(+)-1,1'-bi(2-naphthol) (BINOL)
- Phosphorus trichloride (PCl<sub>3</sub>)
- 1-Methyl-2-pyrrolidinone (NMP)
- Anhydrous Tetrahydrofuran (THF)
- (-)-Bis[(S)-1-phenylethyl]amine
- n-Butyllithium (n-BuLi) in hexanes

- Equipment:

- Flame-dried glassware (three-necked flask, syringe, etc.)
- Nitrogen inlet
- Temperature probe
- Dry ice-acetone bath

- Procedure:

- Step A: Synthesis of (R)-(-)-1,1'-Binaphthyl-2,2'-dioxychlorophosphine

- In a flask, combine (R)-(+)-1,1'-bi(2-naphthol) (7.0 g, 24.5 mmol) and phosphorus trichloride (20.5 mL, 235 mmol).[4][8]
    - Add a catalytic amount of 1-methyl-2-pyrrolidinone (20  $\mu$ L, 0.2 mmol).[4][8]
    - Heat the mixture in an oil bath at 92 °C for 10 minutes, during which HCl gas will evolve. [4][8]
    - Allow the reaction to cool to room temperature. Remove excess  $\text{PCl}_3$  under reduced pressure to obtain the crude chlorophosphine.

- Step B: Synthesis of the Phosphoramidite Ligand

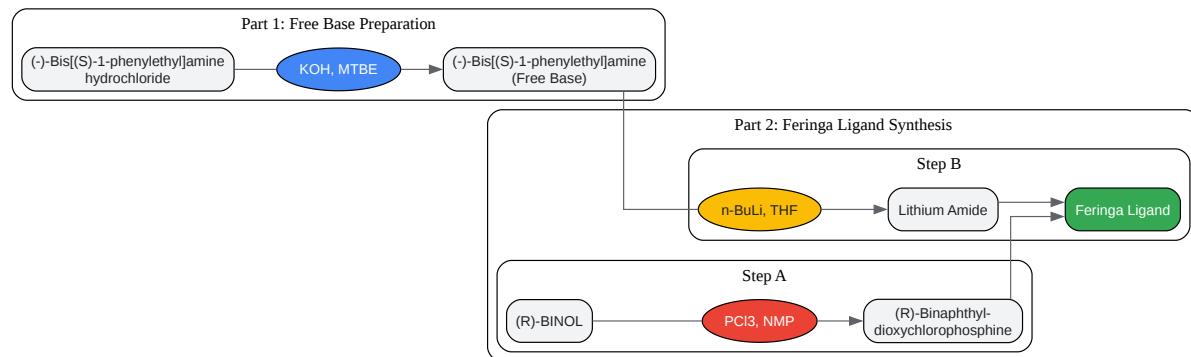
- In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (-)-bis-[(S)-1-phenylethyl]amine (1.69 mL, 7.39 mmol) in anhydrous THF (35 mL).[4][8]
    - Cool the solution to -78 °C using a dry ice-acetone bath.
    - Add n-butyllithium (1.6 M in hexanes, 4.62 mL, 7.39 mmol) dropwise over 15 minutes, maintaining the internal temperature below -68 °C.[4][8]
    - Warm the resulting solution to -30 °C over 30 minutes and then immediately cool it back down to -78 °C for 1 hour.[4][8]
    - In a separate flask, dissolve the (R)-(-)-1,1'-binaphthyl-2,2'-dioxychlorophosphine (2.85 g, 8.13 mmol) in dry THF (10 mL).
    - Add this solution dropwise via syringe to the lithium amide solution at -78 °C, keeping the temperature below -68 °C.[4][8]
    - Maintain the reaction at -78 °C for an additional 2 hours, then allow it to warm to room temperature and stir for 12 hours.[4][8]

- Remove the solvent by rotary evaporation to yield the crude Feringa ligand. The product can be further purified by column chromatography.

## Data Presentation

Reagent	Molecular Weight ( g/mol )	Amount (g)	Amount (mmol)	Equivalents
<b>Part 1: Free</b>				
<b>Base Preparation</b>				
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride	261.79	3.3	12.6	1.0
Potassium Hydroxide (KOH)	56.11	20.2	360	28
<b>Part 2A:</b>				
Chlorophosphine Synthesis				
(R)-(+)-1,1'-bi(2-naphthol)	286.33	7.0	24.5	1.0
Phosphorus Trichloride (PCl <sub>3</sub> )	137.33	32.3	235	9.6
1-Methyl-2-pyrrolidinone	99.13	~0.02	0.2	0.008
<b>Part 2B: Ligand</b>				
Synthesis				
(-)-Bis[(S)-1-phenylethyl]amine	225.34	1.67	7.39	1.0
n-Butyllithium	64.06	-	7.39	1.0
(R)-Binaphthyl-dioxychlorophosphine	350.75	2.85	8.13	1.1

## Visualizations

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Caption: Workflow for the synthesis of Feringa ligands.

Caption: Overall reaction scheme for Feringa ligand synthesis.

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